molecular formula C13H18BBrO3 B13093005 2-(2-Bromo-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(2-Bromo-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13093005
M. Wt: 313.00 g/mol
InChI Key: SVLXDWRUZDUNHI-UHFFFAOYSA-N
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Description

2-(2-Bromo-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in organic synthesis due to its versatility and reactivity. This compound is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds in the synthesis of various organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-bromo-3-methoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions often include:

    Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)

    Temperature: Room temperature to reflux

    Catalyst: Palladium-based catalysts for coupling reactions

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction parameters are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

    Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds with aryl or vinyl halides.

    Oxidation: Conversion to corresponding phenols or quinones.

    Substitution: Nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as THF or DCM.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Phenols or quinones.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

2-(2-Bromo-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the development of bioactive compounds and molecular probes.

    Medicine: Utilized in the synthesis of drug candidates and therapeutic agents.

    Industry: Applied in the production of polymers, dyes, and electronic materials.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the coupling partner. This process involves several steps:

    Oxidative Addition: The palladium catalyst inserts into the carbon-bromine bond.

    Transmetalation: The aryl group is transferred from boron to palladium.

    Reductive Elimination: The coupled product is released, regenerating the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3-methoxyphenylboronic acid
  • 2-Bromo-3-methoxyphenyl toluene-p-sulphonate
  • 2-Bromo-3-methoxythiophene

Uniqueness

2-(2-Bromo-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its stability and ease of handling compared to other boronic acids and esters. Its tetramethyl-1,3,2-dioxaborolane moiety provides enhanced reactivity and selectivity in cross-coupling reactions, making it a valuable tool in synthetic organic chemistry.

Biological Activity

2-(2-Bromo-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 2018346-47-7) is a boron-containing compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores the biological properties of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

The molecular formula of this compound is C13H18BBrO3C_{13}H_{18}BBrO_3 with a molecular weight of 313.00 g/mol. The compound features a boron atom bonded to a dioxaborolane ring and a bromo-substituted aromatic moiety that may influence its reactivity and biological interactions .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Boron-containing compounds are known to inhibit certain enzymes by forming stable complexes with reactive sites. This property is particularly useful in targeting enzymes involved in metabolic pathways related to cancer and inflammation.
  • Antimicrobial Activity : Some studies suggest that dioxaborolanes exhibit antimicrobial properties due to their ability to disrupt bacterial cell wall synthesis or interfere with metabolic processes .

Biological Activity Data

Recent studies have highlighted the biological activities associated with this compound. Below is a summary of key findings:

Activity Effect Reference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in inflammatory cytokines
Enzyme inhibitionInhibition of specific metabolic enzymes

Case Studies

  • Antimicrobial Efficacy : A study conducted by Edwards et al. (2012) demonstrated that compounds similar to this compound exhibited significant antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of cell wall synthesis and interference with protein synthesis pathways .
  • Anti-inflammatory Properties : Research published in MDPI indicated that dioxaborolanes could modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in treating conditions like rheumatoid arthritis and other inflammatory diseases .

Properties

Molecular Formula

C13H18BBrO3

Molecular Weight

313.00 g/mol

IUPAC Name

2-(2-bromo-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C13H18BBrO3/c1-12(2)13(3,4)18-14(17-12)9-7-6-8-10(16-5)11(9)15/h6-8H,1-5H3

InChI Key

SVLXDWRUZDUNHI-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)OC)Br

Origin of Product

United States

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